molecular formula C9H8N2O3 B12849290 3-Methoxy-4-methyl-2-nitrobenzonitrile

3-Methoxy-4-methyl-2-nitrobenzonitrile

Cat. No.: B12849290
M. Wt: 192.17 g/mol
InChI Key: WRFYKSWPPZIQHK-UHFFFAOYSA-N
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Description

3-Methoxy-4-methyl-2-nitrobenzonitrile is an organic compound with the molecular formula C9H8N2O3 It is a derivative of benzonitrile, characterized by the presence of methoxy, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-methyl-2-nitrobenzonitrile typically involves the nitration of 3-Methoxy-4-methylbenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The nitration reaction is followed by purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-methyl-2-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Sodium hydroxide, alkyl halides.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 3-Methoxy-4-methyl-2-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Oxidation: 3-Methoxy-4-methyl-2-nitrobenzoic acid.

Scientific Research Applications

3-Methoxy-4-methyl-2-nitrobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-methyl-2-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and methyl groups influence the compound’s solubility and reactivity, affecting its overall biological activity. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-nitrobenzonitrile
  • 4-Methoxy-2-nitrobenzonitrile
  • 3-Methyl-4-nitrobenzonitrile

Uniqueness

3-Methoxy-4-methyl-2-nitrobenzonitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

3-methoxy-4-methyl-2-nitrobenzonitrile

InChI

InChI=1S/C9H8N2O3/c1-6-3-4-7(5-10)8(11(12)13)9(6)14-2/h3-4H,1-2H3

InChI Key

WRFYKSWPPZIQHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)[N+](=O)[O-])OC

Origin of Product

United States

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